The compound is identified by its CAS Registry Number 943540-75-8 and has been referenced in various scientific literature and patents related to its synthesis and biological activity . It is primarily classified as a small-molecule ATP-competitive inhibitor targeting c-Met kinase, a receptor tyrosine kinase implicated in various cancers .
The synthesis of 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline typically involves multi-step synthetic routes that include the formation of various intermediates. Key steps in the synthesis may include:
Technical parameters such as temperature control, reaction time, and solvent choice are crucial for optimizing yields and purity during synthesis .
The molecular formula of 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is with a molecular mass of approximately 377.35 g/mol .
The InChIKey for this compound is JRWCBEOAFGHNNU-UHFFFAOYSA-N
, which aids in database searches for further structural information .
The compound participates in several chemical reactions relevant to its function as a kinase inhibitor:
The mechanism of action for 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline primarily involves:
In vitro studies have demonstrated nanomolar potency against c-Met kinase with implications for cancer treatment . The structural features that facilitate binding include hydrogen bond donors and acceptors present in the triazole and quinoline moieties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
6-[Difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline has significant applications in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: